Haouamine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H27NO4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(10S,18S)-10-(3-hydroxyphenyl)-19-azahexacyclo[20.2.2.18,19.02,7.010,18.011,16]heptacosa-1(24),2(7),3,5,8,11(16),12,14,22,25-decaene-5,12,24-triol |
InChI |
InChI=1S/C32H27NO4/c34-23-5-2-4-22(15-23)32-17-21-18-33(30(32)14-20-3-1-6-28(36)31(20)32)12-11-19-7-9-26(29(37)13-19)25-10-8-24(35)16-27(21)25/h1-10,13,15-17,30,34-37H,11-12,14,18H2/t30-,32+/m0/s1 |
InChI Key |
DGOBIHJXDJCLQS-XDFJSJKPSA-N |
Isomeric SMILES |
C1CN2CC(=C[C@]3([C@@H]2CC4=C3C(=CC=C4)O)C5=CC(=CC=C5)O)C6=C(C=CC(=C6)O)C7=C(C=C1C=C7)O |
Canonical SMILES |
C1CN2CC(=CC3(C2CC4=C3C(=CC=C4)O)C5=CC(=CC=C5)O)C6=C(C=CC(=C6)O)C7=C(C=C1C=C7)O |
Synonyms |
haouamine A |
Origin of Product |
United States |
Advanced Structural Features and Conformational Analysis of Haouamine a
Elucidation of the Core Skeleton of Haouamine A
The structural foundation of this compound is a complex assembly of fused ring systems, each presenting distinct chemical challenges and characteristics. nih.gov At its heart lies a congested indeno-tetrahydropyridine unit fused to a highly strained paracyclophane macrocycle. rsc.org
Indeno-tetrahydropyridine Moiety
The western portion of this compound is defined by a rigid indeno-tetrahydropyridine core. nih.govacs.org This moiety is a tricyclic system that contains five of the seven rings of the natural product. acs.org A key feature of this core is the presence of an all-carbon quaternary center at the C26 position, creating a significant steric hindrance. nih.gov The tetrahydropyridine (B1245486) ring within this structure also contains an anti-Bredt double bond, adding to the molecule's complexity. dicp.ac.cnacs.org The synthesis of this core has been a significant focus of research, with various strategies developed to construct this congested framework. nih.govacs.org One successful approach involved an acid-catalyzed Friedel-Crafts cyclization to form the cis-fused indeno-tetrahydropyridine system. acs.org
3-Aza-rsc.org-paracyclophane Macrocycle and its Characteristics
The defining feature of this compound is its highly strained 3-aza- nih.gov-paracyclophane macrocycle. nih.govnih.gov This 11-membered ring connects the para positions of one of the aromatic rings, forcing it into a non-planar, boat-like conformation. nih.govnih.govbaranlab.org X-ray crystallographic analysis has quantified this distortion, revealing that the planes of the aromatic ring are bent by 13.63° and 13.91°. nih.gov This significant strain is a hallmark of the haouamine alkaloids and is believed to be crucial for their biological activity. acs.orgnih.gov The presence of this strained macrocycle also gives rise to unusual NMR spectral data, with some protons appearing at highly shielded (upfield) positions due to the anisotropic effects of the bent aromatic ring. baranlab.org
Conformational Dynamics and Isomerism of this compound
This compound exhibits fascinating dynamic behavior in solution, existing as an inseparable mixture of two rapidly interconverting isomers. nih.govnih.govacs.org The origin of this isomerism has been a subject of considerable investigation, involving studies into atropisomerism and pyramidal inversion. baranlab.orgnih.govorganic-chemistry.org
Atropisomerism of the Strained Aromatic Ring System
Initial hypotheses for the observed isomerism in this compound considered the possibility of atropisomerism, which arises from hindered rotation around a single bond, in this case, the biaryl axis within the paracyclophane. nih.govdicp.ac.cnbaranlab.org The significant strain imposed by the macrocycle could theoretically restrict the rotation of the bent aromatic ring, leading to stable, separable atropisomers. nih.gov However, synthetic and computational studies have largely refuted this as the primary cause of the observed isomerism in solution. baranlab.orgacs.org The synthesis of both potential atropisomers of this compound demonstrated that the natural product exists as a single, non-equilibrating atropisomer. acs.orgnih.govacs.org While atropisomerism is a feature of the molecule, the rapid interconversion observed in solution is not due to rotation around the biaryl axis. dicp.ac.cn
Pyramidal Inversion at Nitrogen
The currently accepted explanation for the dynamic isomerism of this compound in solution is a combination of slowed pyramidal inversion at the nitrogen atom of the tetrahydropyridine ring and conformational reorganization of the ring itself. nih.govbaranlab.orgnih.govorganic-chemistry.org The nitrogen atom can exist in two stereochemical configurations, and the energy barrier for their interconversion is sufficiently high to allow for the observation of distinct isomers by NMR spectroscopy. nih.govbaranlab.org This pyramidal inversion is coupled with changes in the conformation of the flexible tetrahydropyridine ring. baranlab.orgnih.gov The ratio of these interconverting isomers has been observed to be dependent on the solvent. baranlab.org
Computational Studies on Isomeric Interconversion Mechanisms
Computational studies have been instrumental in unraveling the complex conformational landscape of this compound. baranlab.org Density Functional Theory (DFT) calculations have been employed to model the geometries and relative energies of various possible conformers and to investigate the transition states connecting them. baranlab.org These studies support the hypothesis that the observed isomerism is due to a combination of five concerted motions: conformational reorganization of the tetrahydropyridine ring, inversion at the nitrogen atom, rotation around a carbon-nitrogen bond, and two further carbon-carbon bond rotations. baranlab.org While these computational models provide strong evidence, they could not initially rule out atropisomerism completely without experimental verification through total synthesis. baranlab.orgacs.org The calculated 13C chemical shifts for different rotamers have been compared with experimental data to identify the most likely structures present in solution.
| Pyramidal Inversion | Slowed inversion of the nitrogen atom in the tetrahydropyridine ring. nih.govbaranlab.orgnih.gov | The primary cause of the observed dynamic equilibrium between two isomers in solution, coupled with ring conformational changes. nih.govbaranlab.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Haouamine B |
| atrop-Haouamine A |
| (+)-Haouamine A |
| (±)-Haouamine A |
| Dihydro-1 |
Stereochemical Aspects of this compound
The complex, three-dimensional architecture of this compound presents significant stereochemical challenges, both in its structural elucidation and its chemical synthesis. The molecule possesses a unique combination of a stereogenic all-carbon quaternary center and a highly strained, planar chiral 3-aza- nih.gov-paracyclophane moiety. nih.govrsc.org The stereochemical control of these elements has been a central theme in the synthetic efforts toward this natural product.
Absolute Configuration Determination
The initial report on the isolation of this compound in 2003 successfully determined its molecular structure, including its relative stereochemistry, through NMR analysis and single-crystal X-ray crystallography of a derivative. nih.gov However, at the time of its discovery, the absolute configuration of the natural product could not be established. nih.gov The molecule was found to exist as a mixture of two rapidly interconverting isomers in solution, which complicated initial analyses. baranlab.org
The definitive assignment of this compound's absolute configuration was ultimately achieved through enantioselective total synthesis. Synthetic routes were developed to produce specific enantiomers of the molecule. For instance, a formal total synthesis by Fürstner and Ackerstaff in 2008 targeted what was presumed to be the naturally occurring enantiomer, (−)-Haouamine A. rsc.org The Baran group's second-generation total synthesis also developed an enantioselective route that allowed for the production of optically active material. baranlab.org This was accomplished by starting with an enantiopure precursor derived from a Sharpless asymmetric dihydroxylation, which ultimately yielded the final product with a defined stereochemistry. baranlab.org By comparing the properties of the synthesized enantiomer with those of the natural product, the absolute configuration of naturally occurring this compound was unequivocally confirmed. Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, and while it established the relative configuration early on, the synthesis of an enantiomerically pure sample was the key to assigning the absolute stereochemistry. researchgate.net
Chirality Transfer Mechanisms in Synthetic Approaches
The synthesis of a molecule with both point chirality and planar chirality, like this compound, requires sophisticated strategies to control the stereochemical outcome. Several synthetic campaigns have employed chirality transfer, a process where a pre-existing chiral element directs the formation of a new stereocenter, to address this challenge. researchgate.net
A prominent example is the "point-to-planar chirality transfer" strategy developed by Baran and coworkers in their scalable synthesis of this compound and its atropisomer. acs.orgnih.gov This approach was designed to program the planar chirality of the strained cyclophane ring from a chiral center at a specific point in a precursor molecule. researchgate.netacs.org
The key steps of this strategy are outlined below:
Chiral Precursor Synthesis: The synthesis begins with the creation of a chiral cyclohexenone intermediate. This point chirality is the source of the stereochemical information for the subsequent steps. nih.gov
Macrocyclization: This chiral cyclohexenone is coupled with the indeno-tetrahydropyridine core of the molecule to form a macrocyclic precursor that still contains the sp³-hybridized chiral center but lacks the strained, planar chiral aromatic ring. nih.gov
Dehydrogenation and Aromatization: The critical chirality transfer event occurs during a one-step, chemoselective oxidation that converts the cyclohexenone ring into a phenolic (aromatic) ring. acs.orgnih.gov This aromatization process introduces immense strain into the macrocycle, forcing the newly formed benzene (B151609) ring to bend out of planarity. The stereochemistry of the starting chiral center dictates the direction of this bending, thus transferring the initial point chirality into the final planar chirality of the paracyclophane system. researchgate.netacs.org
This method proved highly effective, allowing for the programmed synthesis of either natural this compound or its atropisomer simply by choosing the appropriate enantiomer of the chiral cyclohexenone precursor. acs.org This work conclusively demonstrated that natural this compound exists as a single, stable atropisomer. acs.orgnih.gov
Other synthetic approaches have also incorporated stereocontrol. The formal synthesis by Weinreb and coworkers utilized a 1,3-dipolar cycloaddition reaction to construct the indene (B144670) system, a reaction that forms new stereocenters whose configuration can be influenced by existing chiral elements. nih.govorganic-chemistry.org More recently, a 2020 synthesis by Li and colleagues featured a rhodium-catalyzed intramolecular aziridination to stereoselectively establish the nitrogen-bearing stereocenter within the indeno-tetrahydropyridine core. rsc.orgresearchgate.net These diverse strategies highlight the importance of chirality transfer mechanisms in mastering the complex stereochemical landscape of this compound.
Biosynthetic Investigations of Haouamine a
Proposed Biosynthetic Pathways for Haouamine A
The biosynthesis of this compound is not yet fully elucidated, but several compelling hypotheses have been put forward based on its structure. These proposals primarily revolve around the origin of its carbon-nitrogen skeleton and the sequence of events that assemble the polycyclic system.
Initial structural analysis of this compound reveals one arylethylamine (Ar-C2-N) unit and three additional arylethyl (Ar-C2) subunits. This observation led to two main hypotheses regarding its fundamental building blocks.
One prominent theory suggests that the entire skeleton of this compound is derived from the condensation of four equivalents of meta-hydroxyphenylacetaldehyde with one molecule of ammonia (B1221849) . nih.gov This pathway is notable for its efficiency, proposing that all necessary atoms are assembled from these simple precursors through a series of condensations and oxidative events. nih.gov
An alternative and widely considered hypothesis points to a phenylalanine-based biosynthesis. researchgate.netbaranlab.org While the typical amino acids tyrosine and phenylalanine are hydroxylated at the para-position, the haouamines feature a distinct meta-hydroxylation pattern. baranlab.org This suggests either an unusual enzymatic process that removes the para-hydroxyl group from a tyrosine derivative or, more likely, the involvement of a meta-hydroxylated precursor derived from L-phenylalanine. baranlab.org The biological meta-hydroxylation of L-phenylalanine is a known process, lending credibility to this route. baranlab.org A modified version of this hypothesis proposes that L-phenylalanine is first converted to L-m-tyrosine, which then serves as the precursor to both a primary amine (via decarboxylation) and meta-hydroxylated phenylacetaldehyde (B1677652) (via oxidative deamination). rsc.org These two intermediates are then proposed to condense to form the core structure. rsc.org
The proposed pathways converge on key intermediates, such as a dihydropyridinium species, which would contain all the necessary atoms for the final molecule, poised for subsequent cyclization and oxidation reactions. rsc.org
The proposed construction of this compound from its precursors would necessitate a series of sophisticated enzymatic transformations. The condensation of four aldehyde units with ammonia is hypothesized to involve five distinct condensation steps alongside two crucial oxidative carbon-carbon bond-forming events. nih.gov
A key consideration is the formation of the highly strained paracyclophane ring. It is widely believed that this step requires enzymatic control to proceed efficiently and with the correct regio- and stereoselectivity. acs.org Laboratory attempts to mimic this transformation without enzymes have been largely unsuccessful, suggesting that a specific enzymatic machinery guides the reaction in nature. acs.orgu-tokyo.ac.jp This enzymatic assistance is thought to be crucial for overcoming the high energy barrier associated with bending the aromatic ring. rsc.orgbeilstein-journals.org The proposed mechanism involves a temporary loss of aromaticity in the phenol (B47542) ring during the cyclization, a process that would be facilitated by an enzyme, followed by a rearomatization step that locks the ring into its strained, bent conformation. rsc.orgbeilstein-journals.org
Furthermore, the generation of the proposed precursors from L-phenylalanine would require a cascade of enzymatic activities, including hydroxylases, decarboxylases, and oxidases to produce the necessary amine and aldehyde building blocks. rsc.org
Hypothetical Precursors and Intermediates (e.g., meta-hydroxyphenylacetaldehyde)
Key Biosynthetic Steps
Within the proposed pathways, two types of reactions are considered paramount: oxidative phenol coupling to form the macrocycle and cyclization events to construct the fused ring system.
The formation of the C8–C9 bond that closes the aza- acs.orgparacyclophane is one of the most challenging and defining steps in the biosynthesis of this compound. nih.govrsc.org The prevailing hypothesis is that this occurs via an ortho-para oxidative phenol coupling. acs.orgbaranlab.org
This proposed mechanism involves the following key stages:
A two-electron oxidation of a phenolic precursor, likely proceeding through two sequential single-electron oxidations to generate phenoxyl radicals. acs.orgbaranlab.org
The coupling of these radicals at the ortho and para positions to form a new carbon-carbon bond.
This coupling results in a bis-cyclohexadienone intermediate. acs.orgbaranlab.org Crucially, in this intermediate, the newly bonded carbons (C8 and C9) are sp³-hybridized, which allows the macrocycle to form without the significant ring strain of a bent aromatic system. acs.orgbaranlab.org
The final step is a rearomatization of the cyclohexadienone rings, for instance, through a double tautomerization. This re-establishes the aromaticity of the phenol ring and provides the powerful energetic driving force to bend the ring into its final, highly strained conformation. acs.orgbaranlab.org
The assembly of the indeno-tetrahydropyridine core is another critical phase of the biosynthesis. One proposal suggests that the central tetrahydropyridine (B1245486) ring is formed first through a natural Chichibabin-like pyridine (B92270) synthesis. rsc.org This reaction would involve the condensation of three molecules of meta-hydroxylated phenylacetaldehyde with a primary amine derived from the same precursor. rsc.org This would generate a dihydropyridinium intermediate, which is subsequently reduced to form the tetrahydropyridine ring. rsc.org
Following the formation of the macrocycle via oxidative coupling, a final intramolecular cyclization is required to forge the C24–C26 bond and complete the indeno-tetrahydropyridine skeleton. rsc.org It has been proposed that the introduction of an allylic hydroxyl group at C26 under oxidative conditions could set the stage for a subsequent acid-catalyzed cyclization. rsc.org In this scenario, the formation of a carbocation would trigger the final ring-closing event, yielding the complete pentacyclic core of this compound. rsc.org
Oxidative Phenol Coupling Mechanisms
Biomimetic Synthesis Approaches Informed by Biosynthesis
The compelling, albeit hypothetical, biosynthetic pathways for this compound have inspired numerous efforts to replicate these processes in the laboratory. nih.govresearchgate.netnih.gov These biomimetic approaches aim to leverage the proposed natural reaction cascades to achieve a more efficient and elegant synthesis of the molecule.
Early biomimetic strategies focused on the Chichibabin pyridine synthesis, attempting to condense phenylacetaldehyde derivatives to form the heterocyclic core. nih.gov While these efforts did not yield the desired natural product directly, they led to the discovery of a mechanistically interesting "abnormal" Chichibabin reaction, ultimately providing evidence against a simple spontaneous tetramerization pathway in the actual biosynthesis. nih.govresearchgate.net
Another major focus of biomimetic research has been the key oxidative phenol coupling step. acs.org Synthetic precursors containing the complete indeno-tetrahydropyridine core were subjected to various oxidative conditions to induce macrocyclization. acs.orgacs.orgcobiss.net The general failure of these non-enzymatic reactions to form the paracyclophane ring efficiently led to a crucial insight: either the reaction is strictly dependent on enzymatic catalysis, or the biosynthetic sequence is different from what was initially assumed, with the macrocycle possibly forming before the indeno-tetrahydropyridine core is fully assembled. acs.orgu-tokyo.ac.jp
Although a complete biomimetic synthesis mirroring the exact steps of the natural pathway has remained elusive, these investigations have been highly fruitful. They have not only refined the biosynthetic hypotheses but have also driven the invention of novel and powerful synthetic methodologies, such as cascade annulation sequences that enable the rapid construction of the complex haouamine core. nih.govresearchgate.net
Total Synthesis and Synthetic Methodologies for Haouamine a
Strategic Approaches to the Total Synthesis of Haouamine A
The synthesis of this compound presents numerous challenges, primarily due to the strained macrocycle and the congested core structure. nih.govnih.gov Consequently, various strategic approaches have been developed to tackle these hurdles.
Retrosynthetic Analyses and Disconnection Strategies
A common retrosynthetic strategy involves disconnecting the macrocycle at a late stage, focusing first on the construction of the indeno-tetrahydropyridine core. nih.gov One prominent approach, employed by the Baran group, envisioned the core being assembled through a cascade annulation reaction. nih.govnih.gov This key step would form the heterocyclic portion of the core in a single, stereoselective transformation from a readily available oxime intermediate. nih.gov
Another disconnection strategy targets the bond between the two aromatic rings of the paracyclophane. This approach simplifies the macrocycle into a more flexible open-chain precursor, with the final ring closure achieved through methods like an intramolecular Suzuki coupling or a Diels-Alder reaction. organic-chemistry.orgnih.gov The challenge in this approach lies in the low efficiency of the macrocyclization step due to the significant ring strain in the final product. nih.gov
| Disconnection Strategy | Key Precursor | Macrocyclization Method | Research Group |
| Indeno-tetrahydropyridine Cascade Annulation | Allyl Oxime | Cascade Annulation | Baran |
| Paracyclophane Aryl-Aryl Bond | Open-chain Biphenyl | Suzuki Coupling / Diels-Alder | Baran, Weinreb |
| Intramolecular Heck Reaction | Functionalized Indenotetrahydropyridine | Mizoroki-Heck Sequence | Ishibashi |
| Prins/Friedel-Crafts Cascade | Enol Ether | Acid-catalyzed cyclization | Rawal |
Early-Stage and Late-Stage Macrocyclization Strategies
The timing of the macrocyclization event is a critical strategic decision in the synthesis of this compound.
Late-Stage Macrocyclization: The majority of synthetic routes employ a late-stage macrocyclization strategy. nih.govrsc.org This approach prioritizes the construction of the complex indeno-tetrahydropyridine core first. Once the core is assembled, the final and most challenging step is the formation of the strained paracyclophane ring. nih.gov Baran's first total synthesis utilized a late-stage intramolecular Diels-Alder reaction of a pyrone and an alkyne, followed by a retro-Diels-Alder reaction to form the aromatic ring of the cyclophane. nih.govnih.govacs.org Another late-stage approach involves an intramolecular N-alkylation to close the macrocycle. rsc.org A significant advantage of this strategy is that the strain of the macrocycle is introduced at the end of the synthesis, avoiding potential complications in earlier steps. rsc.org
Early-Stage Macrocyclization: While less common, early-stage macrocyclization strategies have also been explored. These approaches aim to form the macrocycle earlier in the synthetic sequence, which can be advantageous in terms of convergence. However, carrying the strained macrocycle through multiple synthetic steps can be challenging.
Major Accomplishments in Racemic Total Synthesis
The first total synthesis of racemic this compound was achieved by Baran and co-workers in 2006. nih.govacs.org This landmark achievement was accomplished in just eight steps and featured a novel cascade annulation to construct the indeno-tetrahydropyridine core. nih.govacs.org The key macrocyclization was achieved via a pyrone/alkyne Diels-Alder reaction. baranlab.org This synthesis was notable for its efficiency and for providing access to significant quantities of the natural product for biological evaluation.
Following this initial success, several other research groups have reported racemic total syntheses or formal syntheses of this compound. nih.gov Weinreb and his team developed a formal synthesis that utilized an intramolecular nitrone/olefin dipolar cycloaddition as a key step to construct the indeno-tetrahydropyridine core. acs.orgorganic-chemistry.org Fürstner's group also completed a formal synthesis. nih.gov These diverse approaches highlight the variety of chemical strategies that can be brought to bear on this complex target.
Enantioselective Total Synthesis of this compound
The development of an enantioselective synthesis of this compound was crucial for determining the absolute configuration of the natural product and for understanding the biological significance of its chirality. nih.gov
Control of Absolute and Planar Chirality
A significant challenge in the enantioselective synthesis of this compound is the control of both the absolute stereochemistry of the all-carbon quaternary center and the planar chirality of the strained paracyclophane. nih.govstanford.edu The Baran group addressed this challenge in their second-generation synthesis by employing a strategy of point-to-planar chirality transfer. nih.govstanford.edu They synthesized a chiral cyclohexenone precursor, where the point chirality of a stereocenter was used to direct the formation of the desired planar chirality in the macrocycle during a subsequent oxidation step. nih.gov This innovative approach allowed for the programmed synthesis of either atropisomer of this compound. stanford.eduresearchgate.net
The key to this strategy was the chemoselective oxidation of a cyclohexenone to a phenol (B47542), which introduced the strain necessary to form the bent aromatic ring. nih.gov This transformation was achieved using a one-pot procedure developed by Mukaiyama. organic-chemistry.org
Development of Asymmetric Methodologies
The initial attempts to establish the crucial all-carbon quaternary center in an enantioselective manner through direct asymmetric alkylation proved to be challenging, with low enantiomeric excess being obtained. nih.gov This led to the development of less direct methods. nih.gov One successful approach involved an asymmetric dihydroxylation using Sharpless chemistry to introduce chirality early in the synthesis. nih.gov This was followed by a series of transformations that ultimately set the stereochemistry of the quaternary center. nih.gov
Critical Synthetic Transformations and Reaction Methodologies
The construction of this compound is a tale of two distinct and challenging halves: the assembly of the rigid indeno-tetrahydropyridine core and the formation of the strained macrocyclic paracyclophane.
Construction of the Indeno-tetrahydropyridine Core
The indeno-tetrahydropyridine moiety constitutes five of the seven rings of this compound and features a critical all-carbon quaternary stereocenter. nih.govacs.org Various strategies have been developed to assemble this complex fragment efficiently.
Acid-catalyzed Friedel-Crafts reactions have proven to be a robust method for the construction of the indeno-tetrahydropyridine core. acs.org In one approach, an acid-catalyzed intramolecular cyclization of a suitably functionalized tetrahydropyridine (B1245486) derivative successfully assembles the cis-fused indeno-tetrahydropyridine system. acs.org This key step highlights the power of classical organic reactions in the synthesis of complex natural products.
Another elegant variant involves a tandem Prins/Friedel-Crafts reaction. acs.orgnih.gov This strategy concurrently forms both the indene (B144670) and tetrahydropyridine rings. An acid-promoted Prins reaction of an enal generates a carbocationic intermediate, which is then intercepted by a tethered electron-rich aromatic ring in an intramolecular Friedel-Crafts alkylation. acs.orgnih.gov The choice of acid, whether protic or Lewis, can influence the reaction pathway and the resulting product distribution. acs.orgnih.gov For instance, the use of Lewis acids predominantly leads to the desired fused tricyclic product. acs.orgnih.gov
| Reaction | Key Reagents | Outcome | Reference(s) |
| Acid-catalyzed Friedel-Crafts Cyclization | Triflic acid or Lithium perchlorate/Triflic acid | Formation of the cis-fused indeno-tetrahydropyridine core. | baranlab.orgacs.org |
| Tandem Prins/Friedel-Crafts Reaction | Lewis acids (e.g., SnCl4, TiCl4) | Concurrent formation of the indene and tetrahydropyridine rings. | acs.orgnih.gov |
| Friedel-Crafts Triflation | Triflic anhydride | Affords the indeno-tetrahydropyridine core without loss of optical purity. | u-tokyo.ac.jp |
Cascade reactions offer a highly efficient route to the indeno-tetrahydropyridine core by forming multiple bonds in a single operation. A notable example is a cascade annulation that proceeds through a unique chemical entity to construct the ring system with excellent control over stereoselectivity. acs.orgacs.org This approach significantly shortens the synthetic sequence, a key consideration in the total synthesis of complex molecules. acs.orgnih.gov The development of such cascade reactions often requires the invention of new chemistry tailored to the specific synthetic challenge. acs.orgnih.gov
Modern transition-metal catalysis has provided powerful tools for the synthesis of this compound's core. A rhodium-catalyzed diazo-insertion reaction has been successfully employed to install the all-carbon quaternary center. rsc.orgrsc.orgsci-hub.se This reaction involves the engagement of a benzocyclobutanol with a diazoester, demonstrating a novel approach to constructing this challenging stereocenter. rsc.orgsci-hub.se Furthermore, a rhodium-catalyzed intramolecular aziridination reaction has been utilized to establish the nitrogen-bearing stereocenter of the target molecule, showcasing the versatility of rhodium catalysis in complex synthesis. rsc.orgrsc.orgsci-hub.se
| Reaction | Catalyst/Reagents | Key Transformation | Reference(s) |
| Diazo-insertion Reaction | [Rh(cod)(OH)]2 | Installation of the all-carbon quaternary center. | rsc.orgsci-hub.sethieme-connect.com |
| Intramolecular Aziridination | Rh2(Oct)4, MgO | Establishment of the nitrogen-bearing stereocenter. | rsc.orgthieme-connect.com |
Cascade Annulations
Formation of the Strained 3-Aza-acs.org-paracyclophane Macrocycle
The synthesis of the 3-aza- rsc.org-paracyclophane moiety is arguably the most challenging aspect of the this compound total synthesis, primarily due to the significant ring strain that leads to a non-planar aromatic ring. baranlab.org
A successful and scalable strategy for the formation of the strained macrocycle involves a late-stage dehydrogenation or aromatization of a flexible macrocyclic precursor. acs.orgacs.orgnih.gov This approach circumvents the difficulty of forming the strained ring directly by first constructing a less-strained macrocycle containing a cyclohexenone or a related masked aromatic system. The final aromatization step then serves as the driving force to generate the strained paracyclophane. baranlab.org
One method involves the chemoselective oxidation of a cyclohexenone to a phenol within the macrocyclic framework. acs.orgnih.gov This transformation allows for a point-to-planar chirality transfer, enabling the programmed synthesis of a specific atropisomer of this compound. acs.orgacs.org Another innovative approach utilizes a pyrone-assisted stitching of the bent-aromatic ring, which proceeds via an intramolecular [4+2] cycloaddition followed by a retro-[4+2]/aromatization event. rsc.orgacs.org More recently, a late-stage, site-selective, and strain-accelerated oxidation of a "deoxygenated" macrocyclic intermediate has been developed, providing a novel solution to the formation of the infamous biphenol cyclophane system. rsc.orgrsc.orgresearchgate.net
| Strategy | Key Transformation | Significance | Reference(s) |
| Dehydrogenation of Cyclohexenone | Oxidation of a macrocyclic cyclohexenone | Allows for scalable synthesis and control of atropisomerism through point-to-planar chirality transfer. | acs.orgacs.orgnih.gov |
| Pyrone-assisted Diels-Alder/Retro-Diels-Alder | Intramolecular [4+2] cycloaddition followed by aromatization | Provides access to the highly strained paracyclophane system. | rsc.orgacs.org |
| Late-stage Oxidation | Site-selective oxidation of a deoxygenated macrocycle | Offers a novel and efficient route to the biphenol cyclophane system, accelerated by ring strain. | rsc.orgrsc.orgresearchgate.net |
Oxidative Cyclizations
Oxidative reactions have been pivotal in the final stages of several this compound syntheses, serving to install key structural features and increase molecular complexity.
A significant strategy involves a late-stage, site-selective, and strain-accelerated oxidation. rsc.orgresearchgate.net In one approach, a "deoxygenated" macrocyclic intermediate was successfully oxidized to introduce the phenolic moiety of the cyclophane system. rsc.org This late-stage oxidation of an advanced macrocycle was found to be more effective than on a simpler model system, suggesting the inherent strain of the macrocyclic framework accelerated the reaction. scribd.com The process began with the SeO₂-mediated allylic oxidation of the macrocycle to furnish an allylic alcohol, which was then further oxidized with pyridinium (B92312) chlorochromate (PCC) to yield the target enone intermediate. scribd.com This enone had previously been converted to this compound. scribd.com This approach cleverly avoids carrying sensitive oxygenated functional groups through a lengthy synthesis, instead installing them at a near-final stage. rsc.org
In a different cornerstone synthesis, an oxidative aromatization of a cyclohexenone precursor was a key step. rsc.org Initial attempts using common oxidants like manganese dioxide or palladium were unsuccessful. acs.orgorganic-chemistry.org Success was achieved using a protocol involving N-tert-butylbenzenesulfinimidoyl chloride, which was originally developed for introducing α,β-unsaturation to ketones. acs.orgorganic-chemistry.org This one-pot procedure effectively oxidized the chiral cyclohexenone to the planar chiral phenol, a transformation that simultaneously forms the aromatic ring and induces the strain of the paracyclophane system. acs.orgnih.gov This reaction proved to be highly practical and scalable. nih.gov
Macrocyclization-Aromatization Protocols
A recurring and powerful strategy in the synthesis of this compound's strained framework is the macrocyclization-aromatization protocol. nih.govacs.org This approach involves first forming a larger, more conformationally flexible, non-aromatic ring, and then introducing the strained, bent aromatic ring in a subsequent aromatization step. nih.govfigshare.com This method allows for a stepwise increase in ring strain, making the construction of the challenging 3-aza- nih.gov-paracyclophane core more manageable. nih.govacs.org
One of the first total syntheses utilized this concept by creating a macrocycle containing a cyclohexenone ring. acs.org The final, strain-inducing step was the oxidative aromatization of this cyclohexenone to a phenol, which completed the synthesis of the paracyclophane system. rsc.orgacs.org This strategy effectively transfers point chirality from the cyclohexenone to planar chirality in the final strained aromatic ring. acs.org
Early model studies specifically targeting the 3-aza- nih.gov-paracyclophane core also employed this protocol, demonstrating its viability for establishing the unique oxygenation pattern and strained nature of the Haouamine alkaloids. nih.gov
Stereoselective Approaches to Key Intermediates
The stereochemical complexity of this compound, which includes both traditional stereocenters and planar chirality, has necessitated the development of highly stereoselective reactions.
A key innovation was the concept of point-to-planar chirality transfer. acs.orgnih.gov In this approach, a chiral cyclohexenone intermediate is synthesized, and its predefined stereocenter dictates the planar chirality of the resulting bent aromatic ring during a subsequent oxidative aromatization step. acs.org This method allows for a programmed synthesis of either this compound or its atropisomer from a common precursor. acs.org
To construct the indeno-tetrahydropyridine core, a chemo- and stereoselective cascade annulation was developed. nih.gov This single-step reaction proceeds from a readily available oxime intermediate to rapidly build the heterocyclic portion of the molecule, installing the all-carbon quaternary center with high stereocontrol. nih.gov
In a different synthetic entry, stereocenters were established using modern catalytic methods. rsc.org A rhodium-catalyzed intramolecular aziridination of a sulfamate (B1201201) precursor was employed to create the crucial nitrogen-bearing stereocenter. rsc.orgresearchgate.netrsc.org Furthermore, a rhodium-catalyzed diazo-insertion reaction was used to install the all-carbon quaternary center at an early stage of the synthesis. rsc.orgresearchgate.net
Novel Chemical Reactions Developed during Synthesis
The formidable structural challenges of this compound have served as a catalyst for chemical innovation, leading to the development of several new reactions and strategies.
| Reaction | Description | Key Feature | Reference |
| Cascade Annulation | A single-step reaction starting from an oxime intermediate to form the indeno-tetrahydropyridine core. | Proceeds via a previously unknown chemical entity to create the core chemo- and stereoselectively. | acs.orgnih.gov |
| Cyclohexenone Aromatization | A one-pot oxidation of a chiral cyclohexenone to a planar chiral phenol using N-tert-butylbenzenesulfinimidoyl chloride. | Achieves a point-to-planar chirality transfer, programming the atropisomeric outcome. | acs.orgnih.gov |
| Strain-Accelerated Oxidation | A late-stage SeO₂/PCC-mediated oxidation of a deoxygenated macrocycle to form the phenolic system. | The reaction is accelerated by the inherent strain of the macrocyclic precursor. | rsc.orgscribd.comrsc.org |
| Rh-Catalyzed Diazo-Insertion | A rhodium-catalyzed reaction between a benzocyclobutanol and a diazoester to create a key tertiary alcohol intermediate. | Efficiently constructs the all-carbon quaternary center. | researchgate.netrsc.org |
| Intramolecular Mizoroki-Heck Cascade | A cascade reaction used to construct the diaryl quaternary center and the tricyclic framework of the indenotetrahydropyridine unit. | Provides a convergent approach to the core structure. | acs.org |
| Electrophilic Aromatic Substitution | A novel acid-catalyzed Friedel-Crafts type ring closure that proceeds with the concomitant formation of an enol triflate. | A concise method for creating the indeno-tetrahydropyridine core. | researchgate.netnih.gov |
| Abnormal Chichibabin Pyridine (B92270) Synthesis | An unexpected discovery where reacting specific arylacetaldehydes with an ammonia (B1221849) source under mild, ytterbium triflate-catalyzed conditions yielded 3,5-diarylpyridiniums. | Provided access to key pyridine intermediates for the core structure. | nih.gov |
Formal Syntheses of this compound and its Core Structures
In addition to the completed total syntheses, numerous research groups have reported formal syntheses and approaches to the core structures of this compound, contributing valuable chemical knowledge. A formal synthesis is one that arrives at a known intermediate that has previously been converted into the final natural product.
Several groups have focused on the indeno-tetrahydropyridine core. The Rawal and Trauner groups developed similar strategies based on an acid-catalyzed Friedel-Crafts reaction to form the core with its signature all-carbon quaternary center. baranlab.org The Ishibashi group reported a formal synthesis of this core unit using an intramolecular cascade Mizoroki-Heck reaction. acs.org Another formal synthesis of (-)-Haouamine A was achieved through a tandem Prins/Friedel-Crafts reaction to construct the indeno-tetrahydropyridine core. crystallography.net
Other formal syntheses by research groups including Weinreb, Fürstner, and Ishibashi have successfully intercepted late-stage intermediates from the first total synthesis, thereby formally completing the synthesis of this compound. nih.gov Wipf and coworkers contributed by synthesizing a model of the 3-aza- nih.gov-paracyclophane, demonstrating a macrocyclization-aromatization protocol to access the strained ring system. nih.govnih.gov
Comparative Analysis of Diverse Synthetic Routes
The different synthetic routes to this compound showcase a variety of strategic choices, particularly in how they address the molecule's two main challenges: the indeno-tetrahydropyridine core and the strained paracyclophane.
| Strategy | Key Features | Advantages | Disadvantages | Reference |
| Baran Total Synthesis | Cascade annulation for core; macrocyclization followed by oxidative aromatization (point-to-planar chirality transfer). | Scalable, can produce gram quantities. Programmed synthesis of either atropisomer. | Sensitive oxidation step requires specific, carefully controlled conditions. | rsc.orgacs.org |
| Chen Total Synthesis | Rh-catalyzed C-H insertion and aziridination for core; late-stage, strain-accelerated oxidation of a deoxygenated macrocycle. | Avoids carrying sensitive oxidized functionalities through the synthesis. Uses inherent strain to facilitate a difficult reaction. | Multi-step sequence to prepare for the late-stage oxidation. | rsc.orgrsc.org |
| Rawal/Trauner Core Synthesis | Acid-catalyzed intramolecular Friedel-Crafts reaction. | Concise and direct construction of the indeno-tetrahydropyridine core. | Relies on classic but potentially harsh reaction conditions. | baranlab.org |
| Ishibashi Formal Synthesis | Intramolecular Mizoroki-Heck cascade reaction. | Convergent and elegant approach to the diaryl quaternary center and tricyclic core. | Palladium-catalyzed reactions can sometimes be sensitive. | acs.org |
The Baran synthesis is notable for its efficiency and scalability, enabled by the invention of a powerful cascade annulation. acs.org Its key endgame, the oxidative aromatization, is a strategic masterstroke for controlling the final planar chirality. acs.org In contrast, the Chen synthesis takes an orthogonal approach by delaying the introduction of the phenol until the very end. rsc.org This "late-stage oxidation" strategy leverages the high energy of the strained macrocycle to drive the desired transformation, a tactic that could be broadly applicable in complex synthesis. rsc.orgrsc.org The various formal syntheses, particularly those focused on the core, have explored a wider range of cyclization chemistries, from classic Friedel-Crafts reactions to modern transition-metal-catalyzed cascades, providing a rich toolbox for accessing the fundamental architecture of the Haouamine family. acs.orgbaranlab.org
Molecular and Cellular Biological Activity of Haouamine a
Evaluation of Haouamine A's Bioactivity Spectrum
This compound has demonstrated notable cytotoxic activity against various human cancer cell lines in laboratory studies. Initial reports highlighted its high and selective cytotoxicity against the HT-29 human colon carcinoma cell line, with a reported IC50 value of 0.1 µg/mL. baranlab.orgthieme-connect.com This potent activity against colon cancer cells has been a primary focus of research. researchgate.netiiarjournals.org
Further investigations have expanded the bioactivity profile of this compound to include other cancer types. It has shown significant activity against PC3 human prostate cancer cells, with a reported IC50 of 29 ± 2 µM. nih.govacs.org The cytotoxic effects are not limited to these lines, as studies have also mentioned its activity against other tumor cell lines, indicating a broader, though selective, anticancer potential. nih.gov
The unique, strained 3-aza- acs.org-paracyclophane macrocycle and the bent aromatic ring system are considered crucial for its biological activity. baranlab.orgnih.govacs.org The structural integrity of this strained cyclophane moiety is directly linked to its cytotoxic efficacy. rsc.org
| Cell Line | Cancer Type | IC50 |
| HT-29 | Human Colon Carcinoma | 0.1 µg/mL |
| PC3 | Human Prostate Cancer | 29 ± 2 µM |
However, modifications that alter the core structure, such as the removal of the methyl group and hydrogenation of the macrocycle (dihydro-derivatives), lead to a significant reduction in cytotoxic activity. nih.govacs.org For instance, the des-methyl derivatives, dihydro-1 and dihydro-2, were found to be much less active against PC3 cells, with IC50 values greater than 180 µM and 75 µM, respectively. nih.govacs.org This highlights the critical importance of the strained cyclophane ring for the anticancer activity of this compound. nih.govacs.org
| Compound | Modification | Cell Line | IC50 |
| This compound | Natural Product | PC3 | 29 ± 2 µM |
| atrop-Haouamine A | Atropisomer | PC3 | 32 ± 3 µM |
| dihydro-1 | Des-methyl derivative | PC3 | > 180 µM |
| dihydro-2 | Des-methyl derivative | PC3 | > 75 µM |
In Vitro Cytotoxicity in Cancer Cell Lines (e.g., HT-29, PC3)
Proposed Molecular Mechanisms of Action for this compound
The precise molecular targets of this compound are still under active investigation, but its unique chemical structure provides clues to its mechanism of action. The highly strained and non-planar aromatic ring is a key feature believed to be critical for its interaction with biological macromolecules. nih.govacs.org Computational and experimental studies suggest that this bent conformation is essential for its anticancer activity.
While a definitive target has not been unequivocally identified, the structure of this compound has led to speculation about its potential interactions. The planar chirality and the strained cyclophane could allow it to bind to unique pockets or surfaces on proteins that are inaccessible to more conventional, planar molecules. organic-chemistry.orgacs.org Molecular docking simulations have been employed to explore potential binding partners, with proteins like tubulin being considered as hypothetical targets, although this requires further experimental validation. The ability of macrocycles to bind to challenging targets with flat or groove-shaped binding sites is a known phenomenon in drug discovery. acs.org
The cytotoxic effects of this compound are indicative of its interference with critical cellular pathways essential for cancer cell survival and proliferation. As a polyphenolic compound, it is plausible that this compound could modulate signaling pathways commonly affected by such molecules, including those involved in cell growth and apoptosis. iiarjournals.org
Studies on other marine-derived alkaloids with anticancer properties have revealed a variety of mechanisms, such as the inhibition of topoisomerases, disruption of the cell cycle, and induction of apoptosis. nih.gov For instance, some alkaloids interfere with DNA structure or synthesis, leading to the activation of DNA damage response pathways. rsc.org While the specific pathways affected by this compound have not been fully elucidated, its potent cytotoxicity suggests it may trigger programmed cell death (apoptosis) in cancer cells. The induction of apoptosis is a common mechanism for many anticancer agents, often involving the activation of caspase cascades. iiarjournals.orgnih.gov
Further research is necessary to pinpoint the exact cellular signaling cascades modulated by this compound. Determining whether it induces cell cycle arrest at a specific phase or directly triggers apoptotic pathways will be crucial for a comprehensive understanding of its anticancer activity.
Elucidation of Molecular Targets and Binding Interactions
Structure-Activity Relationship (SAR) Studies of this compound
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. georgiasouthern.edunih.govnih.gov These studies have primarily focused on the importance of the strained macrocyclic ring and the bent aromatic system.
The key findings from SAR studies on this compound and its analogues can be summarized as follows:
The Strained Cyclophane is Essential: The most significant finding is that the unique acs.org-azaparacyclophane macrocycle is indispensable for the potent anticancer activity. nih.govacs.org Derivatives lacking this feature, such as the dihydro-des-methyl analogues, exhibit a dramatic loss of cytotoxicity. nih.govacs.org This indicates that the strain and conformation imposed by the macrocycle are critical for target interaction.
The Bent Aromatic Ring is Crucial: The non-planar, bent nature of the phenol (B47542) ring within the macrocycle is a hallmark of this compound and is considered vital for its bioactivity. nih.govacs.org It is hypothesized that this deformation allows the molecule to engage with its biological target in a way that planar analogues cannot.
In essence, the SAR for this compound underscores the importance of its unprecedented and strained molecular architecture as the primary determinant of its potent cytotoxic effects.
Impact of the Strained Cyclophane Moiety on Activity
The most striking architectural feature of this compound is its nih.gov-azaparacyclophane macrocycle, which forces a phenolic ring into a highly deformed, non-planar conformation. acs.orgnih.gov This strained cyclophane is critical for its anticancer activity. acs.orgnih.govnih.govacs.org Biological investigations have demonstrated that the bent aromatic ring is a crucial element for the compound's cytotoxicity against PC3 human prostate cancer cells. acs.orgnih.govnih.gov
Evidence for the importance of this strained system comes from comparing the activity of this compound with its synthetic precursors or analogues where this strain is relieved. baranlab.orgnih.gov For instance, dihydro-analogues of this compound, in which the phenolic ring of the cyclophane is replaced by a non-aromatic cyclohexenone ring, are significantly less active. baranlab.orgnih.gov These precursors have a hybridization change from sp² to sp³ at one of the para carbons, which substantially reduces the macrocycle's strain. acs.org The dramatic loss of activity in these less-strained dihydro-compounds indicates that the presence and oxidation state of the cyclophane are necessary for bioactivity. baranlab.orgnih.gov
Contribution of Specific Functional Groups to Bioactivity
While the strained cyclophane is paramount, the contribution of other functional groups has also been investigated to build a comprehensive structure-activity relationship profile.
The orientation of the hydroxyl group on the paracyclophane does not seem to be a critical determinant of activity. baranlab.org This is supported by the fact that this compound and its atropisomer, which differ in the spatial orientation of this group relative to the rest of the molecule, exhibit nearly identical cytotoxic potency. baranlab.org
However, the oxidation state of the cyclophane ring system is vital. baranlab.org As mentioned previously, dihydro-analogues, which lack the aromaticity of the bent phenol, are much less active. baranlab.orgnih.gov This highlights that the fully oxidized, aromatic nature of the cyclophane is a key requirement for the molecule's biological function. baranlab.org
The core indeno-tetrahydropyridine skeleton is another essential component. acs.orgdicp.ac.cn Analogues where the cyclophane macrocycle is not properly formed or is absent lose their activity, demonstrating that this core structure must be correctly fused to the strained ring system to be effective. baranlab.org For example, a bromo-indeno-tetrahydropyridine intermediate, representing the core without the cyclophane, is inactive. baranlab.org
Development of Analogues for SAR Probing
The synthesis of various analogues of this compound has been instrumental in probing its structure-activity relationships (SAR). baranlab.orgdicp.ac.cnrsc.orgrsc.org By systematically modifying different parts of the molecule and testing the resulting compounds, researchers have been able to pinpoint the key structural features required for cytotoxicity. baranlab.org These studies have provided a clearer initial SAR for this compound's activity against PC3 human prostate cancer cells. baranlab.org
The findings from the biological testing of this compound and several key analogues are summarized in the table below. The data clearly illustrates that the integrity of the strained cyclophane is the most critical factor for maintaining anticancer activity. Analogues where the macrocycle is reduced (dihydro-1 and its atropisomer) or incompletely formed (analogues 3.53 and 3.54) show a dramatic reduction in potency. baranlab.org
| Compound / Analogue | Key Structural Feature | Growth Inhibitory Activity in PC3 Cells (IC₅₀ in µM) |
|---|---|---|
| This compound (1) | Natural product with strained cyclophane | 29 ± 2 |
| atrop-Haouamine A | Atropisomer of the natural product | 32 ± 3 |
| dihydro-1 (des-methyl 3.40) | Reduced cyclophane (cyclohexenone instead of phenol) | > 180 |
| dihydro-atrop-Haouamine A (des-methyl 3.41) | Reduced atropisomer cyclophane | > 75 |
| Analogue 3.53 | Lacks the arene-methylene bond of the cyclophane | Much less active |
| Analogue 3.54 | Lacks the aryl-aryl bond of the cyclophane | Moderately active |
| pyrone/alkyne 3.51 | Synthetic precursor, lacks full cyclophane | Much less active |
| bromo-indeno-tetrahydropyridine 3.52 | Core structure, lacks cyclophane | Much less active |
Data sourced from Burns et al., 2009. baranlab.org
These SAR studies confirm that both the oxidation state and the presence of the complete cyclophane are the primary determinants of this compound's bioactivity. baranlab.org
Synthesis and Biological Evaluation of Haouamine a Analogues and Derivatives
Design Principles for Haouamine A Analogues
The design of this compound analogues is guided by systematic modifications of its two principal structural components: the indeno-tetrahydropyridine core and the 3-aza- nih.gov-paracyclophane macrocycle. The primary objective is to understand the contribution of each part to the molecule's bioactivity.
The indeno-tetrahydropyridine core is a rigid, fused ring system that forms the foundation of this compound. Synthetic strategies have been developed to access this core, enabling the introduction of various substituents. nih.gov Approaches to this core often involve multi-step sequences, including tandem Prins/Friedel-Crafts reactions, which allow for the concurrent formation of the indene (B144670) and tetrahydropyridine (B1245486) rings. nih.gov Other methods have utilized intramolecular Friedel-Crafts reactions or palladium-catalyzed cyclizations to construct the diaryl quaternary center. acs.orgnih.gov The modularity of these synthetic routes provides opportunities to alter the substitution pattern on the aromatic rings of the indene moiety, allowing for the exploration of electronic and steric effects on biological activity.
The 3-aza- nih.gov-paracyclophane macrocycle is a defining feature of this compound, imparting significant strain and a non-planar, boat-like conformation to one of its aromatic rings. baranlab.orgnih.gov This strained geometry is considered crucial for its biological function. acs.orgnih.gov Modifications to this macrocycle have focused on altering its size, conformation, and the nature of the atoms within the bridge. The synthesis of this strained ring system has been a significant challenge, often requiring late-stage aromatization of a more flexible, non-aromatic precursor to install the bent arene. nih.gov The synthesis of analogues with altered macrocycles allows for a direct assessment of the role of ring strain and the specific three-dimensional shape in the observed cytotoxicity. For instance, reducing the macrocycle by removing the methyl group has been shown to significantly decrease anticancer activity, highlighting the importance of the intact cyclophane structure. nih.gov
Modification of the Indeno-tetrahydropyridine Core
Synthetic Strategies for this compound Derivatives
The chemical complexity of this compound necessitates sophisticated and flexible synthetic strategies to enable the production of derivatives for biological testing. Key approaches include divergent synthesis from common intermediates and late-stage functionalization.
Divergent synthesis allows for the creation of a library of related compounds from a single, advanced intermediate. researchgate.net In the context of this compound, synthetic routes have been designed to produce a key intermediate, such as the indeno-tetrahydropyridine core, in a scalable manner. nih.govacs.org From this common core, various paracyclophane macrocycles or other side chains can be appended. For example, a key bromo-indeno-tetrahydropyridine intermediate has been used in cross-coupling reactions to build the macrocyclic ring. acs.org This approach is efficient for exploring a wide range of structural modifications around the core scaffold. Similarly, the synthesis of O-methylated UDP-GalNAc analogues has been achieved using a divergent strategy from a common precursor. researchgate.net
Late-stage functionalization involves modifying a complex molecule, like this compound itself or a close precursor, in the final steps of a synthesis. rsc.orgsnu.ac.kr This strategy is particularly valuable for introducing functional groups that might not be compatible with the conditions of the main synthetic route. A notable example is the late-stage, site-selective, and strain-accelerated oxidation of a "deoxygenated" macrocyclic precursor to install the phenolic hydroxyl group of the paracyclophane. rsc.orgrsc.orgresearchgate.net This approach leverages the inherent reactivity of the strained macrocycle to achieve a challenging transformation. rsc.org Other late-stage modifications could include selective halogenation, methylation, or other group installations on the aromatic rings, providing direct access to a variety of derivatives for SAR studies.
Divergent Synthesis from Key Intermediates
In Vitro Biological Assessment of this compound Analogues
The biological activity of synthesized this compound analogues is typically evaluated using in vitro cell-based assays. Cytotoxicity is a primary endpoint, often measured against a panel of human cancer cell lines.
Initial studies reported that this compound exhibits high and selective cytotoxicity against the HT-29 human colon carcinoma cell line, with an IC50 value of 0.1 µg/mL. nih.govbaranlab.org Subsequent evaluations have also demonstrated its potent activity against PC3 human prostate cancer cells. nih.gov The biological testing of this compound and its atropisomer revealed significant cytotoxicity in PC3 cells, while derivatives lacking the complete cyclophane ring system showed markedly reduced activity, underscoring the critical role of the strained macrocycle for its anticancer effects. acs.orgnih.gov
Below is a table summarizing the in vitro cytotoxicity data for this compound and some of its key analogues against the PC3 human prostate cancer cell line. nih.gov
| Compound Name | Structure | Cell Line | IC50 (µM) |
| This compound | (Structure of this compound) | PC3 | 29 ± 2 |
| atrop-Haouamine A | (Structure of atrop-Haouamine A) | PC3 | 32 ± 3 |
| des-Methyl-dihydro-haouamine A | (Structure of des-Methyl-dihydro-haouamine A) | PC3 | > 180 |
| des-Methyl-dihydro-atrop-haouamine A | (Structure of des-Methyl-dihydro-atrop-haouamine A) | PC3 | > 75 |
Comparative Cytotoxicity Profiling
The cytotoxic potential of this compound and its synthesized analogues has been evaluated against a panel of human cancer cell lines. Initial studies revealed that this compound exhibits significant and selective cytotoxic activity against the HT-29 human colon carcinoma cell line, with a reported IC50 value of 0.1 µg/mL. nih.govbaranlab.orgiiarjournals.orgmdpi.com Further investigations have expanded the cytotoxicity profiling to other cancer cell lines, including prostate cancer (PC-3), lung carcinoma (A-549), and additional colon cancer lines (HCT-116). mdpi.com
A key focus of synthetic efforts has been to elucidate the structure-activity relationships (SAR) of the haouamine scaffold. The unique, strained 3-aza- pitt.edu-paracyclophane macrocycle is a hallmark of the haouamine structure and has been a central point of investigation. nih.gov Research has demonstrated that the bent aromatic ring system is critical for the anticancer activity of these compounds. acs.org
Studies on analogues have revealed that modifications to the cyclophane structure can significantly impact biological activity. For instance, the atropisomer of this compound also demonstrates high activity against PC-3 human prostate cancer cells, with an IC50 of 32 ± 3 µM, comparable to that of this compound (IC50 = 29 ± 2 µM). acs.orgnih.gov However, derivatives lacking the complete cyclophane structure, such as the des-methyl dihydro analogues (dihydro-1 and dihydro-2), exhibit substantially reduced cytotoxicity, with IC50 values greater than 180 µM and 75 µM, respectively, in PC-3 cells. acs.orgnih.gov This highlights the necessity of the strained macrocyclic ring for potent bioactivity. acs.org
Furthermore, the position and number of hydroxyl groups on the aromatic C-ring have been shown to influence cytotoxicity. An unambiguous evaluation of haouamine derivatives with varying hydroxylation patterns indicated that a catechol structure, as seen in Haouamine B, results in weaker cytotoxicity. nih.gov The instability of some analogues, such as Haouamine B, has been addressed by forming more stable salts, like formates, allowing for more reliable biological evaluation. nih.gov
Table 1: Comparative Cytotoxicity of this compound and Analogues
| Compound | Cell Line | IC50 | Reference |
|---|---|---|---|
| This compound | HT-29 (Human Colon Carcinoma) | 0.1 µg/mL | nih.govbaranlab.orgiiarjournals.orgmdpi.com |
| This compound | PC-3 (Human Prostate Cancer) | 29 ± 2 µM | acs.orgnih.gov |
| atrop-Haouamine A | PC-3 (Human Prostate Cancer) | 32 ± 3 µM | acs.orgnih.gov |
| dihydro-1 (des-methyl) | PC-3 (Human Prostate Cancer) | > 180 µM | acs.orgnih.gov |
| dihydro-2 (des-methyl) | PC-3 (Human Prostate Cancer) | > 75 µM | acs.orgnih.gov |
| Haouamine B | MS-1 (Mice Endothelial Cells) | 5 µg/mL | nih.govbaranlab.org |
Evaluation of Specific Cellular Effects
The cellular response to treatment with this compound and its analogues involves the induction of apoptosis and effects on the cell cycle. nih.gov The investigation into the mechanisms of cell death induced by these compounds is crucial for understanding their therapeutic potential.
Studies have shown that some sponge-derived alkaloids with antimitotic properties, a characteristic shared by some cyclophane-containing compounds, cause mitotic catastrophe leading to apoptosis. nih.gov For other marine-derived alkaloids, the mechanism of action involves mitotic cell cycle arrest at the G1 phase, which subsequently leads to apoptosis. nih.gov While the specific phase of cell cycle arrest for this compound has not been definitively elucidated in the provided context, the induction of apoptosis is a noted cellular effect.
The morphological changes associated with apoptosis, such as the formation of apoptotic bodies, have been observed in cells treated with mitotic-specific inhibitors. mdpi.com The ability of this compound analogues to induce apoptosis is a key indicator of their potential as anticancer agents. For example, some microtubule-disrupting agents trigger apoptosis and can induce cell cycle arrest in the M-phase. acs.org
Table 2: Cellular Effects of Haouamine Analogues
| Compound/Analogue Class | Cellular Effect | Potential Mechanism | Reference |
|---|---|---|---|
| This compound | Apoptosis Induction | Not specified | nih.gov |
| Sponge-derived alkaloids | Mitotic Catastrophe, Apoptosis | Tubulin polymerization inhibition | nih.gov |
| Other marine alkaloids | G1 Phase Cell Cycle Arrest, Apoptosis | Not specified | nih.gov |
| Microtubule-disrupting agents | Apoptosis, M-phase Arrest | Tubulin polymerization disruption | acs.org |
Mechanistic Studies on Analogue-Target Interactions
The unique structural features of this compound, particularly its strained 3-aza- pitt.edu-paracyclophane macrocycle, suggest a specific mode of interaction with its biological target. nih.gov While the precise molecular target of this compound is still under investigation, mechanistic studies on related compounds and structure-activity relationship data provide valuable insights.
The critical role of the bent aromatic ring in the cytotoxicity of this compound suggests that this conformation is essential for binding to its target. acs.org Molecular modeling and dynamics simulations of related atropisomeric compounds indicate that distinct atropisomers can adopt different binding poses within hydrophobic protein pockets. This suggests that the specific three-dimensional shape of the cyclophane is a key determinant of its biological activity.
One proposed mechanism of action for compounds with similar structural motifs involves the inhibition of tubulin polymerization. nih.gov Many marine-derived alkaloids exert their anticancer effects by targeting tubulin, leading to mitotic arrest and apoptosis. nih.gov The investigation of whether this compound and its analogues share this mechanism is an active area of research.
Furthermore, the potential for the strained ring system of this compound to be involved in its mechanism of action is supported by studies on late-stage precursors. Exposure of a precursor to acidic conditions led to a Grob-type fragmentation of the strained 3-aza- pitt.edu-paracyclophane ring, suggesting that the inherent strain of the macrocycle could be relevant to its biological activity. pitt.edu This cascade reaction might also provide clues to the mechanism of action of the natural product itself. pitt.edu
Analytical and Spectroscopic Characterization Methodologies for Haouamine a and Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive structure of haouamine A was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provided detailed insights into its connectivity and three-dimensional arrangement.
NMR spectroscopy was fundamental in the initial structural determination of this compound. High-field ¹H and ¹³C NMR experiments were crucial in piecing together the complex framework of the molecule. A key observation from the NMR analysis was the presence of two interconverting isomers in solution, typically in a 2:1 ratio, which was attributed to the highly strained 3-aza- nsf.gov-paracyclophane moiety. acs.orgnih.govbaranlab.org This isomerism is thought to arise from slow pyramidal inversion at the nitrogen atom coupled with conformational reorganization of the tetrahydropyridine (B1245486) ring. baranlab.org
The ¹H NMR spectrum of this compound displays unusually shielded protons, a characteristic feature of small cyclophanes. baranlab.org For instance, a proton on the C1 carbon, which is both allylic and alpha to the nitrogen, appears at the remarkably upfield chemical shifts of 0.84 and 0.43 ppm for the two isomers. baranlab.org This significant shielding is a direct consequence of the anisotropic effects from the bent aromatic π-system, forcing the methylene (B1212753) bridge protons into close proximity with the aromatic ring. baranlab.org
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in establishing the connectivity within the molecule. acs.org For example, HMBC correlations connected the A and B aromatic rings and linked the side chain to the C-12 position of the B-ring. acs.org Further correlations confirmed the connections of the C-1, C-16, and C-17 atoms to the central nitrogen atom. acs.org The complex 2D and 3D NMR experiments were essential in delineating the complete stereochemical structure of this novel alkaloid. researchgate.net
The structural elucidation of derivatives, such as the N-methyl derivative, also relied heavily on spectroscopic data interpretation. acs.orgnih.gov Computational methods, specifically Density Functional Theory (DFT) in combination with Gauge-Including Atomic Orbitals (GIAO), have been used alongside ¹³C NMR data to resolve conformational ambiguities, identifying two dominant conformers.
Table 1: Selected ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-7 | 7.27 | - | Correlated to C-9 (127.4 ppm) |
| H-10 | 6.96 | - | Correlated to C-8 (131.1 ppm) |
| H-15a | 2.62 | - | Correlated to C-11, C-12, C-13 |
| H-15b | 2.19 | - | Correlated to C-11, C-12, C-13 |
| H-1b | 0.84 | - | Correlated to C-16, C-17 |
| H-16a | 3.07 | - | Correlated to C-1, C-17 |
| C-1 | - | 53.0 | - |
| C-8 | - | 131.1 | - |
| C-9 | - | 127.4 | - |
| C-11 | - | 122.0 | - |
| C-12 | - | 143.8 | - |
| C-13 | - | 126.0 | - |
| C-16 | - | 56.0 | - |
| C-17 | - | 74.7 | - |
Note: Data is compiled from reported values and serves as a representative example. Actual values may vary based on solvent and experimental conditions.
X-ray crystallographic analysis provided the definitive confirmation of the this compound structure and its absolute stereochemistry. acs.orgnih.govnih.gov The analysis of a single crystal, grown from methanol (B129727), was conducted using molybdenum Kα radiation at a low temperature (100 K).
The crystal structure revealed the molecule's most striking feature: a highly strained 3-aza- nsf.gov-paracyclophane macrocycle. This strain forces one of the aromatic rings to adopt a non-planar, boat-like conformation. nih.govnih.gov Specifically, the planes formed by atoms C9-C10-C14 and C11-C12-C13 are bent out of the main C10-C11-C13-C14 plane by 13.63° and 13.91°, respectively. nih.gov This significant deformation is a hallmark of the haouamine architecture. baranlab.org
X-ray crystallography has also been crucial in the study of this compound's synthetic intermediates and derivatives. For instance, the structure of a key pentacyclic intermediate was confirmed by X-ray analysis. nih.gov Furthermore, crystallographic analysis of synthetic atrop-haouamine A and its precursors firmly established that natural this compound exists as a single, non-equilibrating atropisomer, and the observed isomerism in solution is not due to atropisomerism. acs.orgacs.orgnih.gov The crystal structure of a synthetic intermediate of atrop-haouamine A showed an inversion at the nitrogen atom and an alternative conformation of the tetrahydropyridine ring compared to this compound, providing physical evidence for the computationally predicted conformational dynamics. acs.orgacs.org
Table 2: Key Crystallographic Data for this compound
| Parameter | Value |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Key Feature | Bent aromatic ring (boat conformation) |
| Bending Angle (C9-C10-C14 plane) | 13.63° |
| Bending Angle (C11-C12-C13 plane) | 13.91° |
Note: Data is based on published crystallographic reports. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound and its derivatives. The initial isolation from the marine ascidian Aplidium haouarianum involved a multi-step process.
The process began with the extraction of the lyophilized tunicate material using methanol and dichloromethane. The resulting crude extract was then subjected to solvent partitioning and reversed-phase flash chromatography for initial separation. Final purification was achieved using high-performance liquid chromatography (HPLC), particularly preparative HPLC. Thin-layer chromatography (TLC) was used throughout the process to monitor the separation of this compound from its analogs.
In synthetic efforts, flash column chromatography using silica (B1680970) gel with solvent systems like hexanes and ethyl acetate (B1210297) is a standard purification method for intermediates. nsf.govnih.gov The separation of the diastereomeric macrocycles leading to this compound and its atropisomer was achieved on a gram scale, yielding a readily separable mixture. acs.org For more challenging separations, such as the resolution of certain isomers, chiral stationary phases in HPLC can be employed. The monitoring of reactions and intermediates in scalable syntheses is often performed using liquid chromatography-mass spectrometry (LC-MS).
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) has been a critical tool for determining the molecular formula and studying the fragmentation of this compound. High-resolution mass spectrometry (HRMS), specifically using chemical ionization (CI), provided a molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 489.1909. This corresponded to the molecular formula C₃₂H₂₇NO₄ (calculated mass of 489.1940), confirming the elemental composition with high accuracy.
The fragmentation patterns observed in mass spectrometry provide structural information. youtube.comlibretexts.org While specific fragmentation pathways for this compound are not extensively detailed in the primary literature, the technique is fundamental in identifying the molecular ion and confirming the mass of synthetic intermediates and derivatives. baranlab.orgacs.org Tandem mass spectrometry (MS/MS) is a powerful technique that can fragment a selected ion and measure the m/z of the resulting fragments, which helps in elucidating the structure of unknown compounds by identifying their constituent parts. emis.de In the context of complex natural products like this compound, LC-MS is frequently used to track reaction progress and confirm the presence of desired products in synthetic schemes.
Future Directions and Research Perspectives for Haouamine a
Advancements in Synthetic Accessibility for Comprehensive Research
The complex structure of Haouamine A, characterized by its strained researchgate.netazaparacyclophane macrocycle, presents a formidable synthetic challenge. nih.govacs.org Early synthetic routes were often low-yielding, which hampered extensive biological evaluation. nih.gov However, significant progress has been made, transitioning the synthesis from a purely academic exercise to a practical and scalable endeavor.
A pivotal advancement was the development of a scalable total synthesis capable of producing gram-scale quantities of this compound and its atropisomer. acs.orgnih.gov This was enabled by key strategic innovations, including:
A cascade annulation to construct the indeno-tetrahydropyridine core. baranlab.org
The use of molecular models to design a less-strained macrocyclic intermediate by changing the hybridization of a para-carbon from sp2 to sp3. nih.govbaranlab.org
A novel method for the chemoselective oxidation of a cyclohexenone intermediate to form the strained phenolic ring in the final stages of the synthesis. acs.orgorganic-chemistry.org This point-to-planar chirality transfer strategy allows for the programmed synthesis of the desired atropisomer. acs.orgnih.gov
A pyrone-assisted stitching method to form the bent aromatic ring. researchgate.net
More recently, a new synthetic approach has been reported featuring a late-stage, site-selective, and strain-accelerated oxidation of a macrocyclic precursor. nih.gov This strategy, along with rhodium-catalyzed reactions to form key stereocenters, provides an alternative and efficient entry to the complex this compound scaffold. nih.gov
Deeper Elucidation of Biological Mechanisms at the Molecular Level
Initial studies revealed that this compound exhibits potent and selective cytotoxic activity against the HT-29 human colon carcinoma cell line. baranlab.orgnih.govacs.org Subsequent biological evaluation of synthetic this compound and its analogs has provided initial insights into its mechanism of action. A key finding is that the strained, bent aromatic ring of the paracyclophane moiety is critical for its anticancer activity. acs.orgnih.gov The synthesis and testing of its unnatural atropisomer, which lacks the same biological activity, confirmed that the specific three-dimensional structure is essential. nih.gov This suggests that the molecule's shape and strain energy are intimately linked to its interaction with a specific biological target.
While the cytotoxic effects are established, the precise molecular target(s) and the downstream cellular pathways modulated by this compound remain to be fully elucidated. Future research will need to focus on:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the protein or other macromolecule that this compound directly binds to.
Pathway Analysis: Once a target is identified, investigating the downstream signaling cascades affected by the binding of this compound. This will clarify how the compound induces cell death in cancer cells.
Structure-Activity Relationship (SAR) Studies: Leveraging the advanced synthetic routes to create a library of analogs. acs.org Testing these analogs will provide a detailed map of the pharmacophore, revealing which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity.
Understanding these mechanisms at a molecular level is a prerequisite for its potential development as a therapeutic agent and for its use as a specific chemical probe. researchgate.net
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule with a well-defined mechanism of action used to study biological processes or validate new drug targets. Given its potent and selective biological activity and its unique mechanism tied to its strained structure, this compound is an excellent candidate for development into a chemical probe.
The successful synthesis of this compound, its atropisomer, and other analogs has already demonstrated its utility in probing the structural requirements for its own anticancer activity. acs.orgnih.gov By comparing the activities of these closely related compounds, researchers have been able to "probe" the biological system and determine that the strained cyclophane is the key feature recognized by the cell's molecular machinery. acs.org
As a future direction, this compound could be used to investigate the specific cellular functions of its yet-to-be-identified target. For example, if its target is a novel protein involved in cell proliferation, this compound could be used to study the roles of that protein in both healthy and diseased cells. To facilitate this, future research could involve:
Development of Tagged Analogs: Synthesizing versions of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) without abolishing biological activity. These tagged probes would be invaluable for visualizing the molecule's subcellular localization and for use in pull-down experiments to confirm its binding partners.
Probing Drug Resistance: Using this compound to study mechanisms of drug resistance in cancer cells, potentially identifying new targets or pathways that can be exploited to overcome resistance to existing therapies.
The availability of scalable synthetic routes makes the development of this compound as a chemical probe a tangible and highly valuable research goal.
Computational Chemistry and Molecular Modeling for this compound Research
Computational chemistry has already played a vital role in understanding the fundamental properties of this compound and will be indispensable in guiding future research. acs.orgacs.org
A significant early question surrounding this compound was the source of its isomerism in solution. It was unclear if this was due to the slow rotation of the bent aromatic ring (atropisomerism) or slow inversion of the nitrogen atom within the tetrahydropyridine (B1245486) ring. baranlab.orgorganic-chemistry.org
Computational studies, particularly those using calculated chemical shifts (CCS), were instrumental in resolving this issue. acs.org These studies involved:
Exploring the conformational space of the molecule using molecular mechanics. acs.org
Refining the geometries of low-energy conformers using density functional theory (DFT) calculations, such as B3LYP/6-31G(d,p). researchgate.netacs.org
Calculating the 13C NMR chemical shifts for these conformers and comparing them to experimental data.
This approach successfully identified the two lowest-energy conformers present in solution. The analysis revealed that the observed isomerism is not due to atropisomerism but rather a complex, concerted process involving the inversion of the sofa-shaped piperideine ring, inversion at the nitrogen atom, and rotation around several single bonds. baranlab.orgacs.org These computational predictions were later unequivocally confirmed through the synthesis and characterization of the true, stable atropisomer of this compound. acs.org
While a definitive molecular target for this compound has not yet been reported, once one is identified, molecular dynamics (MD) simulations will be a powerful tool for understanding their interaction. nih.gov MD simulations provide detailed, time-resolved information about the motion of atoms in a system, offering insights that are inaccessible through static experimental methods. nih.govrowan.edu
Future research would employ MD simulations to:
Model the Binding Pose: Dock this compound into the binding site of its target and run simulations to observe the stability of the complex and refine the binding mode.
Analyze Intermolecular Interactions: Identify the specific amino acid residues in the target that form key hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. This could explain why the unique, strained conformation of this compound is essential for binding affinity.
Calculate Binding Free Energy: Use methods like MM-PBSA or MM-GBSA to estimate the strength of the interaction, allowing for a quantitative comparison between different analogs and the target. rowan.edu
Probe the Role of Strain: Investigate how the strain energy of the cyclophane contributes to the binding event. Simulations could reveal whether the binding pocket stabilizes the strained conformation or if the strain is released upon binding, contributing favorably to the interaction energy.
These simulations will provide a dynamic, atomic-level picture of the drug-target interaction, guiding the design of more potent and selective analogs. nih.gov
With a validated understanding of this compound's structure and a hypothesized or identified biological target, in silico (computer-based) methods can be used to rationally design novel analogs with improved properties. nih.govrsc.org This approach is far more efficient than traditional trial-and-error synthesis.
Future research in this area would involve:
Structure-Based Design: Using the three-dimensional structure of the biological target, new molecules can be designed that fit perfectly into the binding site and make optimal interactions. This could involve modifying the core scaffold of this compound or decorating it with new functional groups to enhance affinity or selectivity.
Pharmacophore Modeling: Based on the known active structure of this compound and its inactive atropisomer, a 3D pharmacophore model can be built. This model, which defines the essential spatial arrangement of chemical features required for activity, can be used to screen large virtual libraries for new, structurally diverse compounds that could have similar biological effects.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. This allows chemists to filter out compounds with predicted poor pharmacokinetic profiles or toxicity issues early in the design process, saving significant time and resources. nih.gov
By combining the insights from synthetic chemistry, molecular biology, and computational modeling, the future of this compound research promises to deliver not only a deeper understanding of this fascinating natural product but also the potential for novel therapeutic agents and research tools.
Molecular Dynamics Simulations for Drug-Target Interactions
Potential for this compound as a Scaffold for Methodological Development in Organic Synthesis
The intricate and sterically demanding architecture of this compound has established it as a formidable challenge for the synthetic chemistry community. Its unique features, including a strained organic-chemistry.orgparacyclophane ring, a densely substituted indeno-tetrahydropyridine core, and multiple stereocenters (both point and planar), have rendered it an exceptional platform for the invention and validation of novel synthetic methodologies. nih.govrsc.org The pursuit of its total synthesis has not only showcased the ingenuity of modern organic chemistry but has also directly spurred the development of new reactions and strategies designed to overcome the specific hurdles posed by its structure. nih.govresearchgate.net
The complexity of this compound necessitates a high degree of control over chemoselectivity, regioselectivity, and stereoselectivity, pushing chemists to devise innovative solutions. nih.gov Initial attempts to construct the molecule often led to unexpected discoveries and inspired the creation of more sophisticated and efficient synthetic pathways. nih.gov Consequently, the this compound framework has become a benchmark against which new synthetic methods are tested and a source of inspiration for future methodological advancements.
Several research groups have taken on the challenge of synthesizing this compound, and their collective efforts have enriched the toolkit of organic synthesis. nih.gov These campaigns have led to the discovery of reactions that are not only applicable to the haouamine core but also hold broader potential for the synthesis of other complex natural products and strained molecular systems. rsc.orgnih.gov
Key Methodological Innovations Inspired by this compound Synthesis
The total syntheses of this compound have been marked by the development of several novel and powerful chemical transformations. These methods were specifically tailored to address the unique challenges of the target molecule. nih.gov
One of the early and significant breakthroughs was the development of a cascade annulation to construct the indeno-tetrahydropyridine core of the molecule. This process, which proceeds through a previously unknown chemical entity, allows for the rapid and scalable assembly of this key structural motif. nih.govnih.gov Efforts in this area also led to the discovery of a mild version of the abnormal Chichibabin pyridine (B92270) synthesis , a reaction previously limited by harsh conditions and low yields. nih.gov
Another major challenge was the formation of the highly strained, bent aromatic ring within the paracyclophane structure. To address this, a pyrone-assisted stitching strategy was invented. nih.gov A different, yet equally innovative, approach involved a point-to-planar chirality transfer through the chemoselective dehydrogenation of a cyclohexenone precursor. This method not only enabled a scalable synthesis of this compound and its atropisomer but also introduced a new strategy for creating strained chiral cyclophanes. nih.govnih.gov
More recent approaches have continued to expand the methodological repertoire. For instance, a late-stage, site-selective, and strain-accelerated oxidation of a deoxygenated macrocyclic intermediate provided a novel solution to forging the challenging biphenol cyclophane system. rsc.org Other notable methods that have been developed or applied in novel ways during the pursuit of this compound include rhodium-catalyzed diazo-insertion and intramolecular aziridination reactions, palladium-catalyzed arylative cyclizations, and intramolecular Mizoroki-Heck reactions. rsc.orgresearchgate.net The Weinreb group utilized a 1,3-dipolar cycloaddition to rapidly assemble the indene (B144670) system, showcasing another distinct strategy to access the core structure. organic-chemistry.org
These diverse and innovative strategies highlight how the structural puzzles of this compound have directly catalyzed the creation of new synthetic technologies.
| Methodological Innovation | Key Challenge Addressed | Description | Reference |
|---|---|---|---|
| Cascade Annulation | Construction of the indeno-tetrahydropyridine core | A rapid and scalable reaction sequence to assemble the pentacyclic core of this compound. | nih.govnih.gov |
| Abnormal Chichibabin Pyridine Synthesis | Formation of the pyridine ring | A mild and efficient version of a classic reaction, overcoming limitations of low yields and harsh conditions. | nih.gov |
| Point-to-Planar Chirality Transfer | Control of atropisomerism in the strained cyclophane | A method involving the dehydrogenation of a chiral cyclohexenone to program the planar chirality of the macrocycle. | nih.govnih.gov |
| Pyrone-Assisted Stitching | Formation of the bent aromatic ring | A strategy to "stitch" together the strained macrocyclic ring system. | nih.gov |
| Strain-Accelerated Oxidation | Formation of the biphenol cyclophane | A late-stage, site-selective oxidation of a macrocyclic intermediate, driven by the release of ring strain. | rsc.org |
| 1,3-Dipolar Cycloaddition | Construction of the indene system | A rapid method to install the indene portion of the core structure. | organic-chemistry.org |
| Palladium-Catalyzed Arylative Cyclization | Formation of the indeno-tetrahydropyridine skeleton | A novel palladium(0)-catalyzed cyclization of a phenylalanine-derived precursor. | researchgate.net |
Q & A
[Basic] What are the key synthetic strategies for constructing Haouamine A's indenotetrahydropyridine core?
The synthesis of this compound's indenotetrahydropyridine core relies on sequential Stille coupling and Diels-Alder cyclization. For example, Baran and Burns employed a Stille coupling between a pyrone derivative and a bromoarene to generate a diene intermediate, followed by a Diels-Alder reaction with an alkyne to form the strained macrocyclic structure . Critical steps include chemoselective aromatization of the cyclohexenone ring and atropisomer resolution. Scalable routes (>550 mg of racemic material) emphasize optimizing reaction conditions (e.g., solvent, temperature) to suppress side reactions and improve yields .
[Basic] What experimental techniques are essential for characterizing this compound's stereochemistry and conformation?
X-ray crystallography and NMR-based methods are pivotal. For instance, X-ray analysis confirmed the trans-configuration of the methyl ether in this compound and its atropisomer (atropthis compound) . NMR chemical shifts, combined with DFT-GIAO (Density Functional Theory-Gauge-Including Atomic Orbitals) calculations, resolved conformational ambiguities. Belostotskii et al. compared calculated shifts for 16 rotamers with experimental data, identifying two dominant conformers with distinct ring puckering and nitrogen inversion states .
[Basic] What in vitro biological assays have been used to evaluate this compound's anticancer activity?
This compound's cytotoxicity is typically assessed using cell viability assays such as the MTT assay. For example, it demonstrated potent activity against PC3 human prostate cancer cells (IC = 29 ± 2 µM), while demethylated derivatives (e.g., dihydro-1, IC > 180 µM) showed reduced potency, highlighting the necessity of the macrocyclic ring for bioactivity . Dose-response curves and statistical analyses (e.g., error bars from triplicate experiments) are critical for validating reproducibility .
[Advanced] How do DFT-GIAO calculations resolve contradictions in this compound's conformational analysis?
DFT-GIAO calculations address discrepancies between predicted and observed NMR shifts caused by dynamic stereochemistry. By optimizing geometries of 16 rotamers at the B3LYP/6-31+G(d) level and calculating chemical shifts, researchers identified two conformers matching experimental data within 2 ppm tolerance. This method supersedes energy-based analyses, which fail to account for shift variations due to subtle stereoelectronic effects .
[Advanced] What methodological challenges arise in scaling this compound's synthesis, and how are they mitigated?
Key challenges include:
- Macrocyclization efficiency : Low yields due to strain in the 13-membered ring. Burns et al. addressed this via pseudo-boat transition states during Diels-Alder reactions, enabling CO elimination and aromatization .
- Atropisomer separation : Chromatographic resolution of (±)-1 required chiral stationary phases, while enantiopure synthesis (10 mg scale) used asymmetric hydrogenation .
- Process optimization : Gram-scale steps (excluding final demethylation) improved reproducibility, with reaction monitoring via LC-MS to track intermediates .
[Advanced] How can researchers reconcile contradictory reports on this compound's bioactivity across studies?
Discrepancies (e.g., Zubía et al. vs. Burns et al.) may stem from:
- Compound purity : Impurities in early isolates (e.g., due to limited synthetic material) can skew IC values. Scalable synthesis now enables rigorous purity validation (>95% by HPLC) .
- Assay conditions : Variations in cell culture media, incubation time, or solvent (DMSO concentration) affect results. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Structural misassignment : Early studies conflated this compound with its atropisomer. X-ray and NOESY correlations now unambiguously differentiate them .
[Advanced] What computational and experimental approaches elucidate this compound's structure-activity relationships (SAR)?
SAR studies combine:
- Derivatization : Demethylation or hydrogenation of the macrocycle, followed by bioactivity testing (e.g., atropthis compound retains activity: IC = 32 ± 3 µM) .
- Molecular docking : Simulating interactions with putative targets (e.g., tubulin) using AutoDock Vina, guided by NMR-derived conformers .
- Pharmacophore modeling : Identifying essential motifs (e.g., the indenotetrahydropyridine ring) through comparative analysis of inactive analogues .
[Advanced] How does atropisomerism impact this compound's biological and physicochemical properties?
Atropisomerism arises from restricted rotation around the biaryl axis, creating distinct pharmacological profiles. For example:
- Solubility : Atropthis compound (2) exhibits altered solubility in polar solvents due to differential hydrogen bonding .
- Target binding : Molecular dynamics simulations suggest that atropisomers adopt distinct binding poses in hydrophobic protein pockets .
- Metabolic stability : Cytochrome P450 assays reveal slower degradation of the natural atropisomer, correlating with prolonged in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
